N'-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a diethylamino group, a nitrophenyl group, and a hydroxynaphthalene-carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 4-(diethylamino)-3-nitrobenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Formation of amine and hydroxyl derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of the diethylamino and nitrophenyl groups allows the compound to form hydrogen bonds and other interactions with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
- N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-3-nitrophenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-3-25(4-2)19-10-9-15(11-20(19)26(29)30)14-23-24-22(28)18-12-16-7-5-6-8-17(16)13-21(18)27/h5-14,27H,3-4H2,1-2H3,(H,24,28)/b23-14+ |
InChI Key |
HAVWXENNANLYAH-OEAKJJBVSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
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